molecular formula C7H4N2O3 B1281848 2-Hydroxy-3-nitrobenzonitrile CAS No. 28177-79-9

2-Hydroxy-3-nitrobenzonitrile

Cat. No. B1281848
CAS RN: 28177-79-9
M. Wt: 164.12 g/mol
InChI Key: ZUOCMGGILLTISV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzonitrile derivatives can be complex and involves various chemical reactions. For instance, the reaction of tetramethylbenzonitriles with fuming nitric acid at room temperature can yield dicyano-dinitro-tetramethyl-cyclohexenones, which are structurally related to nitrobenzonitriles . Another synthesis route involves the reaction of triarylpyrylium salts with nitroacetonitrile, leading to the formation of 3-nitrobenzonitriles . Additionally, electrosynthesis has been used to produce dibenzonaphthyridine derivatives from nitrobenzyl-substituted acetonitriles . These methods highlight the versatility of synthetic approaches to nitrobenzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of nitrobenzonitriles can be significantly affected by electron-withdrawing effects. Broadband rotational spectroscopy has been used to determine the structural parameters of 2- and 3-nitrobenzonitrile, revealing how substituents affect the electron density of the phenyl ring . This information is crucial for understanding the molecular structure of 2-Hydroxy-3-nitrobenzonitrile, as the position of the nitro and hydroxy groups can influence the overall molecular geometry and electronic properties.

Chemical Reactions Analysis

Nitrobenzonitriles can undergo various chemical reactions. The reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide, for example, can lead to the formation of dinitrocyclohexenones and trinitrocyclohexenones . The substitution of nitro groups in trinitrobenzonitrile under the action of anionic nucleophiles has been studied, revealing preferences for ortho substitution . These reactions demonstrate the reactivity of nitrobenzonitriles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. The presence of strong electron-withdrawing groups like nitro and cyano groups can lead to large dipole moments, as observed in 2- and 3-nitrobenzonitrile . These properties are important for applications that may involve electric fields, such as deceleration and trapping experiments. Additionally, the synthesis of ester derivatives of fluoro-hydroxybenzonitriles has shown that the introduction of fluorine can significantly affect liquid-crystal transition temperatures .

Scientific Research Applications

  • 3-Nitrobenzonitrile

    • Scientific Field : Mass Spectrometry
    • Application Summary : 3-Nitrobenzonitrile is used as a matrix for the matrix-assisted ionization vacuum method in mass spectrometry .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 4-Hydroxy-3-nitrobenzonitrile

    • Scientific Field : Organic Synthesis
    • Application Summary : 4-Hydroxy-3-nitrobenzonitrile is used in the synthesis of other organic compounds .
    • Results or Outcomes : The source does not provide specific results or outcomes for this application .
  • 4-Hydroxy-3-nitrobenzonitrile
    • Scientific Field : Mass Spectrometry
    • Application Summary : 4-Hydroxy-3-nitrobenzonitrile has been found to be a general-purpose matrix for the analyses of small organic, peptide, and protein molecules . It has a strong UV absorption property and provides a clean background in the low mass range .
    • Methods of Application : The compound is used as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). It is mixed with the analyte and then ionized under vacuum conditions .
    • Results or Outcomes : The analytical performances of 4-hydroxy-3-nitrobenzonitrile as a UV-laser matrix were demonstrated for different types of analytes, including organic drugs, peptides, proteins, mouse brain tissue, and bacteria .

Safety And Hazards

2-Hydroxy-3-nitrobenzonitrile is classified as a dangerous substance. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, eye protection, and face protection. In case of ingestion or skin contact, medical attention should be sought .

properties

IUPAC Name

2-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCMGGILLTISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499462
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-nitrobenzonitrile

CAS RN

28177-79-9
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-cyanophenol (2.38 g, 20 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (1.88 g, 22 mmol). The addition of sulfuric acid (20 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.4 g, 42%). 1H NMR (CD3COCD3): d 8.47 (d,1H), 8.15 (d, 1H), 7.30 (t, 1H).
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2.38 g
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1.88 g
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20 mL
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Yield
42%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Zhang, Q Wu, S Li, L Wang, Q Sun, Y Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
… In this reaction, a nitro group could also be introduced at the 3-position and generate the by-product 2-hydroxy-3-nitrobenzonitrile. This by-product was difficult to separate out due to its …
Number of citations: 36 www.sciencedirect.com
T Zhang, S Li, L Wang, Q Sun, Q Wu, Y Zhang… - European Journal of …, 2017 - Elsevier
… In this reaction, the nitro group could also be introduced at the 3-position to generate the by-product 2-hydroxy-3-nitrobenzonitrile, which are difficult to separate out at large scale due to …
Number of citations: 26 www.sciencedirect.com
R Nematswerani - 2021 - scholar.sun.ac.za
ENGLISH SUMMARY: Glycogen synthase kinase 3 (GSK-3) has become a promising CNS target, since GSK-3 inhibitors have been shown to have full therapeutic potential in CNS …
Number of citations: 0 scholar.sun.ac.za

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